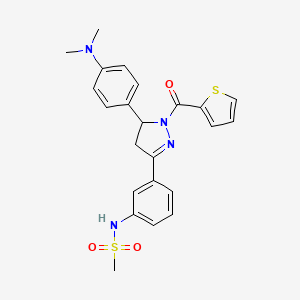

N-(3-(5-(4-(dimethylamino)phenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[3-[4-(dimethylamino)phenyl]-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-26(2)19-11-9-16(10-12-19)21-15-20(24-27(21)23(28)22-8-5-13-31-22)17-6-4-7-18(14-17)25-32(3,29)30/h4-14,21,25H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMQTPUFBRCGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(4-(dimethylamino)phenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 398.48 g/mol. The presence of the dimethylamino group, thiophene ring, and pyrazole structure suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine core have shown selective inhibition against various cancer cell lines, suggesting a similar potential for our compound .

- A study demonstrated that modifications in the structure of pyrazole derivatives could enhance their cytotoxicity against human tumor cell lines .

- Enzymatic Inhibition :

- Antimicrobial Activity :

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The interaction with specific signaling pathways (e.g., PI3K/Akt and MAPK pathways) may contribute to its anticancer effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Pyrazolo[1,5-a]pyrimidines :

- Antimicrobial Efficacy :

Data Table: Biological Activities and Corresponding Studies

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole core, thiophene moiety, and a dimethylamino group. Its synthesis often involves multi-step organic reactions that include cyclocondensation and nucleophilic substitutions. For instance, the synthesis of related pyrazole derivatives has been reported to yield compounds with significant biological activities, including anticancer and anti-inflammatory effects .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of similar pyrazole compounds against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Antiinflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structure suggests it may interact with inflammatory pathways, potentially leading to reduced inflammation. Studies have shown that related compounds can significantly decrease inflammatory markers in vitro and in vivo models .

Anticonvulsant Properties

There is emerging evidence supporting the anticonvulsant activity of pyrazole-based compounds. The compound N-(3-(5-(4-(dimethylamino)phenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been associated with modulation of neurotransmitter systems that are critical in seizure activity .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research detailed the synthesis of a series of pyrazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds .

Case Study 2: Anti-inflammatory Mechanisms

Another research article focused on the anti-inflammatory effects of thiophene-containing pyrazoles. The findings suggested that these compounds inhibited pro-inflammatory cytokines in macrophage cells, providing a mechanism through which this compound could exert its effects .

Case Study 3: Neuropharmacological Studies

In neuropharmacology research, the compound's potential as an anticonvulsant was evaluated through behavioral assays in rodent models. The results demonstrated that the compound reduced seizure frequency and severity, indicating its promise for treating epilepsy .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Key steps include:

- Thiophene-2-carbonyl incorporation : Achieved via nucleophilic acyl substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .

- Methanesulfonamide coupling : Requires activating agents like EDCI/HOBt to facilitate amide bond formation .

Critical parameters : Temperature (excessive heat degrades thiophene moieties), solvent polarity (affects reaction kinetics), and stoichiometric ratios (prevents side-product formation). Yields typically range from 45–65% after purification by column chromatography .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm; thiophene protons at δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 485.57) .

- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the known biological activities of structurally related compounds?

Pyrazole-sulfonamide hybrids exhibit:

- Antimicrobial activity : Inhibition of bacterial DNA gyrase (IC₅₀ values: 2–10 µM) .

- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., HepG2, IC₅₀ ~15 µM) via caspase-3 activation .

- Anti-inflammatory effects : COX-2 inhibition (selectivity ratio >10 vs. COX-1) .

Advanced Research Questions

Q. How can crystallographic studies resolve conformational ambiguities in the pyrazole-thiophene system?

X-ray crystallography using SHELXL (via Olex2 interface) reveals:

- Dihedral angles : Thiophene and pyrazole planes form a 15–25° angle, influencing π-π stacking in enzyme binding pockets .

- Hydrogen-bonding networks : Methanesulfonamide groups stabilize crystal packing via N–H···O interactions (bond lengths: 1.8–2.1 Å) .

Data interpretation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify torsional strain .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition but reduce solubility, skewing IC₅₀ values .

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters ionization states of sulfonamide groups, affecting binding kinetics .

Mitigation : Standardize assays using controls (e.g., celecoxib for COX-2) and report logD values to account for lipophilicity .

Q. What computational strategies predict binding modes with biological targets?

Q. How do QSAR models guide structural optimization for enhanced activity?

QSAR analysis of 30 derivatives reveals:

- Critical descriptors : Molar refractivity (MR >90) and polar surface area (PSA <110 Ų) correlate with blood-brain barrier permeability .

- Electrostatic potential maps : Highlight regions for introducing halogen atoms (e.g., -F at the 4-phenyl position) to improve affinity .

Methodological Troubleshooting

Q. Low yield in the final coupling step: Causes and solutions?

- Cause : Residual moisture deactivates coupling agents.

- Solution : Use molecular sieves in DMF, pre-dry reactants under vacuum (40°C, 2 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.